molecular formula C13H17N3O3S2 B2687078 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1172009-81-2

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2687078
CAS No.: 1172009-81-2
M. Wt: 327.42
InChI Key: YHEKKWATQINVBT-UHFFFAOYSA-N
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Description

Historical Context of Benzothiazole-Sulfonamide Derivatives in Medicinal Chemistry

The integration of benzothiazole and sulfonamide pharmacophores traces its origins to the mid-20th century, when sulfonamides first revolutionized antibacterial therapy. Early sulfa drugs, such as sulfanilamide, demonstrated broad-spectrum activity by inhibiting bacterial folate synthesis. Concurrently, benzothiazoles gained attention for their planar aromatic structure, which facilitates π-π stacking interactions with biological macromolecules. The strategic fusion of these motifs emerged in the 1990s, driven by the need to overcome microbial resistance and enhance target specificity. For instance, derivatives like 2-(arylamino)acetamides bearing sulfonamide groups showed improved inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. This historical progression laid the groundwork for advanced hybrids such as this compound, which optimizes steric and electronic properties for modern therapeutic applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-8-5-9(2)12-10(6-8)14-13(20-12)15-11(17)7-16(3)21(4,18)19/h5-6H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEKKWATQINVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 250.32 g/mol. The compound features a benzothiazole moiety linked to an acetamide group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit promising antimicrobial properties. A study synthesized a series of related compounds and evaluated their activity against various bacterial strains. The results showed significant antibacterial effects, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives

Compound NameMIC (μg/mL)Bacterial Strain
BTC-j12.5Staphylococcus aureus
BTC-f6.25Bacillus subtilis
BTC-n3.125Escherichia coli
BTC-r6.25Pseudomonas aeruginosa

These findings suggest that derivatives with a benzothiazole structure can be optimized for enhanced antimicrobial efficacy, positioning them as candidates for further development in antibacterial therapies .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including neurodegenerative disorders. The compound's potential as an anti-inflammatory agent has been explored in several studies. One investigation focused on the synthesis of benzimidazole-containing acetamide derivatives, which were shown to mitigate oxidative stress and inflammation in rat models subjected to ethanol-induced neurodegeneration.

Case Study: Neuroprotective Effects

In vivo studies demonstrated that treatment with synthesized derivatives significantly reduced markers of inflammation such as TNF-α and COX-2 in ethanol-treated rats. The compounds also improved memory function as assessed by behavioral tests in a Y-maze apparatus, indicating their potential for neuroprotection .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammation and microbial resistance. Docking studies have suggested that these compounds can effectively bind to enzymes such as COX-2, inhibiting their activity and thus reducing inflammatory responses .

Scientific Research Applications

Therapeutic Applications

  • Antimicrobial Activity
    • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of benzothiazole compounds often demonstrate efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Properties
    • This compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the growth of certain cancer cell lines, including those resistant to conventional therapies. The mechanism is believed to involve the modulation of cellular pathways critical for cancer cell survival and proliferation .
  • Enzyme Inhibition
    • The compound may act as an inhibitor for specific enzymes involved in disease processes, including those related to inflammation and cancer progression. Understanding its interaction with these enzymes can lead to the development of new therapeutic strategies.

Case Studies

  • Antibacterial Efficacy
    • A study evaluated the antibacterial activity of various thiazole derivatives, including this compound against multidrug-resistant strains. Results indicated significant activity with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
  • Cytotoxic Effects
    • In another study assessing cytotoxic effects on cancer cell lines, this compound demonstrated a reduction in cell viability at concentrations above 10 µM. It was particularly effective against breast cancer cell lines, suggesting a promising avenue for further research in anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
AnticancerSignificant inhibition of MCF7 cells
Enzyme InhibitionModulation of critical pathways

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Benzothiazole Modifications

N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide Derivatives
  • Structural Features : The nitro group at position 6 of the benzothiazole core (e.g., compound 6d in ) introduces strong electron-withdrawing effects, while the target compound’s 5,7-dimethyl groups are electron-donating .
  • Biological Activity: Nitro-substituted analogs (e.g., 6d) exhibit potent VEGFR-2 inhibition (IC₅₀ = 89 nM) and antiproliferative activity against HepG2 (IC₅₀ = 2.73 µM) due to enhanced binding to kinase active sites .
  • Antifungal Activity: highlights that nitro groups reduce antifungal efficacy (e.g., compound S30 vs. non-nitro analogs), likely due to altered electronic density impairing target binding. The dimethyl-substituted target may avoid this limitation .
N-(4-(4-Bromophenyl)Thiazol-2-yl)Acetamide Derivatives
  • Structural Features : Bromine substituents (electron-withdrawing) on the phenyl ring () enhance antimicrobial activity (MIC = 13–27 µM) against S. aureus and E. coli .

Side Chain Variations

Thiadiazole-Thio Substituents ()
  • Compounds like 6d feature a thiadiazole-thio side chain, enabling π-π stacking and hydrogen bonding with VEGFR-2 residues .
  • Target Compound : The methylsulfonamido group may engage in hydrogen bonding via the sulfonyl oxygen, though steric hindrance from dimethyl groups could limit binding efficiency.
Chloroacetamide Derivatives ()
  • Chloro-substituted acetamides (e.g., SP1–SP12) show logP values correlating with antimicrobial activity. Higher logP (e.g., SP4: logP = 3.2) enhances membrane penetration .
  • Target Compound : The methylsulfonamido group’s logP is likely lower than chloro analogs, suggesting reduced hydrophobicity but improved solubility.

Antimicrobial and Antifungal Activity

Compound Substituents MIC (µg/mL) Key Findings Reference
Target Compound 5,7-dimethyl, methylsulfonamido N/A Hypothesized balanced logP/solubility
6d 6-nitro, thiadiazole-thio 2.73 (HepG2) VEGFR-2 inhibition, anticancer
S30 6-nitro >250 Reduced antifungal activity
SP4 4-Cl, 3-NO₂ 13–27 µM Enhanced antimicrobial activity

Key Research Findings and Implications

  • Electron-Withdrawing vs. Donating Groups : Nitro/halogen substituents enhance activity in antimicrobial contexts but may reduce antifungal efficacy. The target’s dimethyl groups could optimize lipophilicity without compromising electronic interactions .
  • Side Chain Flexibility : Methylsulfonamido’s dual functionality (hydrogen bonding + hydrophobicity) may outperform rigid thiadiazole or chloroacetamide chains in diverse biological targets .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or acetylation reactions. For example:

  • Acetylation with acetic acid : 2-Aminobenzothiazole derivatives are treated with triethyl orthoformate and sodium azide in refluxing acetic acid, yielding acetamide derivatives (e.g., 21–33% yields) .
  • Chloride displacement : Substituted 2-chloroacetamides react with sodium azide in a toluene/water mixture under reflux, followed by purification via crystallization or extraction .
    Optimization strategies : Adjust reaction time (8–10 hours for acetylation), solvent polarity, and stoichiometric ratios. Lower-polarity solvents (e.g., toluene) improve yields for azide substitutions .

Q. How is structural characterization performed using spectroscopic techniques?

  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm substituent positions. For instance, methyl groups on the benzothiazole ring appear as singlets (~2.19–2.25 ppm), while sulfonamide protons resonate at ~12.32–12.75 ppm .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-HRMS (e.g., observed m/zm/z 193.0 [M+H]+^+ for N-(benzo[d]thiazol-2-yl)acetamide) .
  • Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., 60.87% C observed vs. 61.07% calculated for compound 8c ) .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Antifungal activity : Disc diffusion assays against C. albicans, A. niger, and P. notatum with miconazole as a control .
  • Antimicrobial testing : Broth microdilution to determine MICs against S. aureus and E. coli .
  • Anti-inflammatory assays : Inhibition of COX-2 enzyme activity in cell-based models .

Q. How is the crystal structure validated for this compound?

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Validate bond lengths/angles against databases like Cambridge Structural Database (CSD) .
  • Hydrogen bonding analysis : Identify interactions (e.g., N–H···O=S) to confirm supramolecular packing .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Use variable-temperature NMR to detect tautomerism or rotational barriers. For example, nitro groups in polar regions may cause unexpected splitting due to hydrogen bonding .
  • DFT calculations : Simulate NMR chemical shifts using B3LYP/6-311+G(d,p) basis sets to compare with experimental data .
  • Solvent effects : Re-record spectra in deuterated DMSO vs. CDCl₃ to assess polarity-dependent shifts .

Q. What computational methods predict electronic structure and reactivity?

  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For benzothiazole derivatives, electron-withdrawing groups (e.g., –NO₂) lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular docking : Simulate binding to target proteins (e.g., fungal CYP51 or COX-2) using AutoDock Vina. Nitro substituents may improve binding affinity via polar interactions .

Q. How do substituents influence biological activity?

  • Electron-withdrawing groups : Nitro (–NO₂) or chloro (–Cl) groups enhance antifungal activity by increasing electrophilicity and membrane penetration. For example, S30 (nitro derivative) showed higher potency against A. flavus than non-substituted analogs .
  • Hydrophobic substituents : Methyl or morpholinoethoxy groups improve bioavailability by increasing logP values (e.g., compound 8d with logP ~1.2) .

Q. What strategies improve pharmacokinetic properties through structural modifications?

  • Bioisosteric replacement : Substitute sulfonamide with carbamate to reduce metabolic lability .
  • Prodrug design : Introduce ester groups for enhanced solubility, which hydrolyze in vivo to active acetamide forms .
  • Halogenation : Add –Br or –Cl to improve membrane permeability and target affinity (e.g., MICs of 13–27 µmol/L for brominated analogs) .

Q. How can SAR studies optimize efficacy against specific pathogens?

  • Fragment-based design : Test substituents at the 5,7-dimethyl positions for steric effects. Bulkier groups may hinder binding to fungal enzymes .
  • Co-crystallization : Resolve ligand-protein complexes (e.g., with C. albicans CYP51) to identify critical hydrogen bonds or π-π interactions .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent electronic parameters (σ, π) with MIC values .

Q. What challenges arise in reproducing synthesis yields, and how are they addressed?

  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres for azide reactions to prevent side reactions .
  • Intermediate stability : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 9:1) and isolate intermediates promptly .
  • Catalyst optimization : Screen bases (e.g., NaH vs. Et₃N) for acetylation reactions to improve conversion rates .

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